4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. One common method includes the reaction of pinacol with boronic acid derivatives under anhydrous conditions, often using a dehydrating agent to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol) under inert atmosphere conditions.
Major Products
The major products of these reactions are often biaryl compounds or other complex organic molecules that are valuable in pharmaceuticals and materials science .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the formation of a carbon-carbon bond by interacting with a palladium catalyst and an organic halide . This interaction leads to the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane is unique due to its specific structure that allows for efficient participation in Suzuki-Miyaura coupling reactions. Its stability and reactivity make it a valuable reagent in organic synthesis compared to other boron-containing compounds .
Properties
CAS No. |
76347-14-3 |
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Molecular Formula |
C12H23BO2 |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-8-9-10(2,3)13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8- |
InChI Key |
DWUYWQRWXJRDFD-HJWRWDBZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)(C)/C=C\C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)(C)C=CC |
Origin of Product |
United States |
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